What is 4-Hydrazinylphenyl pivalate hydrochloride?
What is 4-Hydrazinylphenyl pivalate hydrochloride?
An In-depth Technical Guide to 4-Hydrazinylphenyl Pivalate Hydrochloride: Properties, Synthesis, and Applications
Executive Summary: This technical guide provides a comprehensive overview of 4-Hydrazinylphenyl pivalate hydrochloride (CAS No. 188820-13-9). The document delves into the compound's chemical identity, physicochemical properties, and a proposed synthetic pathway. The core of this guide focuses on the compound's primary utility as a specialized synthetic intermediate, driven by the reactivity of its hydrazine moiety and the protective function of the pivalate group. Detailed mechanistic insights, representative experimental protocols, analytical characterization methods, and critical safety information are presented to equip researchers, chemists, and drug development professionals with the necessary knowledge for its effective and safe utilization.
4-Hydrazinylphenyl pivalate hydrochloride is a substituted phenylhydrazine derivative. The hydrochloride salt form enhances its stability, particularly against aerial oxidation, and improves its solubility in polar solvents compared to the free base.[1][2][3] The structure's key features are the reactive hydrazine group (-NHNH₂) and the pivalate ester, which acts as a sterically hindered and robust protecting group for the phenolic hydroxyl function.
Chemical Identifiers
| Identifier | Value |
| Chemical Name | 4-Hydrazinylphenyl pivalate hydrochloride |
| Synonyms | 4-(Hydrazinyl)phenyl 2,2-dimethylpropanoate hydrochloride |
| CAS Number | 188820-13-9 |
| Molecular Formula | C₁₁H₁₇ClN₂O₂ |
| Molecular Weight | 244.72 g/mol |
Physicochemical Data
| Property | Value | Source/Rationale |
| Appearance | White to off-white or beige solid/powder. | Typical for phenylhydrazine salts.[4][5] |
| Melting Point | Not available. Phenylhydrazine hydrochloride decomposes around 230-232 °C.[4] | Specific data is not published; expected to be a high-melting solid that may decompose. |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol.[4] | The hydrochloride salt form confers aqueous solubility.[2] |
| Stability | Air and light sensitive; hygroscopic. Store under an inert atmosphere. | Phenylhydrazines are prone to oxidation. Storage under inert gas (Nitrogen or Argon) in a cool, dry place is critical.[6] |
Synthesis and Purification
The proposed pathway begins with the protection of the hydroxyl group of 4-aminophenol, followed by diazotization of the amino group and subsequent reduction to the hydrazine.
Caption: Proposed synthetic workflow for 4-Hydrazinylphenyl pivalate hydrochloride.
Representative Synthetic Protocol
This protocol is a representative example and has not been optimized. All operations must be performed in a well-ventilated chemical fume hood.
Step 1: Synthesis of 4-Aminophenyl Pivalate
-
Dissolve 4-aminophenol (1.0 eq) in pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate.
Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation. The pivaloyl group is chosen for its steric bulk, which provides high stability against many reagents.
Step 2 & 3: Diazotization and Reduction to 4-Hydrazinylphenyl pivalate hydrochloride
-
Suspend 4-aminophenyl pivalate (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition. The formation of the diazonium salt is confirmed when a drop of the solution turns starch-iodide paper blue.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 2-3 hours at low temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold water or isopropanol to remove impurities.
-
Dry the product under vacuum to yield 4-Hydrazinylphenyl pivalate hydrochloride.
Causality: The diazotization reaction must be performed at low temperatures as diazonium salts are unstable and can decompose.[7][8] Tin(II) chloride is a common and effective reducing agent for converting diazonium salts to the corresponding hydrazines.[9][10] The product precipitates from the acidic aqueous solution as the hydrochloride salt.[10]
Core Reactivity and Mechanistic Insights
The synthetic utility of this reagent is dominated by the reactivity of the hydrazine functional group.
The Fischer Indole Synthesis
The most prominent application for phenylhydrazines is the Fischer indole synthesis, a cornerstone reaction for constructing the indole nucleus, a common scaffold in pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the phenylhydrazine and an aldehyde or ketone.
Caption: Generalized mechanism of the Fischer Indole Synthesis.
Pivalate Protecting Group
The pivalate (Piv) group is a robust protecting group for the phenol. Its steric hindrance makes it resistant to a wide range of conditions, including many acidic and basic environments, as well as nucleophiles and mild reducing agents. This stability is crucial, as it allows the hydrazine moiety to undergo reactions like the Fischer indole synthesis without affecting the hydroxyl group.
Deprotection: The pivalate group can be cleaved when desired, typically under strong basic conditions (saponification) using reagents like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol or THF.
Applications in Synthetic Chemistry
The primary application of 4-Hydrazinylphenyl pivalate hydrochloride is as a building block for the synthesis of 4-hydroxyindole derivatives. These structures are prevalent in bioactive molecules.
Protocol: Fischer Indole Synthesis of a 6-Pivaloxy-Tetrahydrocarbazole
This protocol details the synthesis of an indole derivative using cyclohexanone as the ketone partner.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Hydrazinylphenyl pivalate hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or acetic acid. If using ethanol, add a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or a Lewis acid like zinc chloride (ZnCl₂). Acetic acid can serve as both solvent and catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality: The acid catalyst is essential for protonating the hydrazone, which facilitates the key[11][11]-sigmatropic rearrangement step. Heating provides the necessary activation energy for this rearrangement. The choice of solvent can influence reaction rates and yields; polar protic solvents are common.
Analytical Characterization
To confirm the identity, purity, and structure of 4-Hydrazinylphenyl pivalate hydrochloride and its products, a suite of standard analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the hydrazine protons (-NHNH₂), and a prominent singlet integrating to 9 protons for the tert-butyl group of the pivalate ester around 1.3 ppm.
-
¹³C NMR: Expect signals for the aromatic carbons, the ester carbonyl carbon (~177 ppm), and the quaternary and methyl carbons of the pivalate group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show the molecular ion peak corresponding to the free base [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water with a buffer is a typical starting point.[12][13]
-
Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the hydrazine, a strong C=O stretch for the ester (~1750 cm⁻¹), and C-H bands for the aromatic and aliphatic portions.
Safety, Handling, and Storage
Hydrazine derivatives are classified as highly hazardous and must be handled with extreme caution.[14] They are toxic, potential carcinogens, and may cause skin sensitization.[11][15][16]
Hazard Identification
The following table summarizes the hazards associated with phenylhydrazine compounds, which should be assumed for this derivative.[14][15]
| Hazard Class | GHS Statement |
| Acute Toxicity | H301/311/331: Toxic if swallowed, in contact with skin, or if inhaled.[15] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[15] |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[15] |
| Sensitization | H317: May cause an allergic skin reaction.[14][15] |
| Mutagenicity/Carcinogenicity | H341: Suspected of causing genetic defects. H350: May cause cancer.[14][15][16] |
| Organ Toxicity | H372: Causes damage to organs through prolonged or repeated exposure.[11][15] |
| Aquatic Hazard | H400/H410: Very toxic to aquatic life with long-lasting effects.[14][15] |
Safe Handling and Storage
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[14]
-
Handling: Avoid creating dust.[11] Do not breathe dust or vapors. Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The container should be kept under an inert atmosphere (nitrogen or argon) to prevent degradation.[6] Keep away from oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[11]
Conclusion
4-Hydrazinylphenyl pivalate hydrochloride is a valuable, specialized reagent in organic synthesis. Its bifunctional nature—a reactive hydrazine group for heterocycle formation and a stable pivalate protecting group—makes it an ideal intermediate for the multi-step synthesis of 4-hydroxyindole derivatives and other complex molecules. While its application requires advanced knowledge of synthetic chemistry, the greatest emphasis must be placed on rigorous adherence to safety protocols due to the significant toxicity associated with the phenylhydrazine scaffold.
References
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- (n.d.). 8 - • SAFETY DATA SHEET.
- Fisher Scientific. (2015, February 17). SAFETY DATA SHEET.
- Fisher Scientific. (2010, December 3). SAFETY DATA SHEET.
- ChemSapiens. (n.d.). Understanding 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide Hydrochloride: Synthesis, Applications, and Biological Significance.
- Ricca Chemical. (n.d.). Safety Data Sheet.
- LookChem. (n.d.). 4-BENZYLOXYPHENYLHYDRAZINE HYDROCHLORIDE.
- ChemScene. (n.d.). 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride.
- BLD Pharm. (n.d.). 88933-16-8|1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride.
- PubChem. (n.d.). Hydrazine, (4-biphenylyl)-, hydrochloride.
- Google Patents. (n.d.). CN103553963B - Synthetic method of phenylhydrazine hydrochloride.
- ChemicalBull. (n.d.). 4-chlorophenylhydrazine Hydrochloride | Industrial & Pharmaceutical Intermediate.
- ChemicalBook. (n.d.). 4-Benzyloxyphenylhydrazine hydrochloride | 52068-30-1.
- Organic Syntheses. (n.d.). Procedure.
- ATSDR. (n.d.). 6. analytical methods.
- PubChem. (n.d.). 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride.
- Synthonix. (n.d.). 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride.
- Guidechem. (n.d.). 4-(1-Pyrrolidinylsulforylmenthyl)phenylhydrazine hydrochloride 334981-11-2 wiki.
- PubChem. (n.d.). Galaxolide | C18H26O | CID 91497.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Guidechem. (2024, July 2). How is 4-Chlorophenylhydrazine hydrochloride synthesized?.
- (n.d.). Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information.
- Sigma-Aldrich. (n.d.). 4-Bromopiperidine hydrobromide.
- CymitQuimica. (n.d.). CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride.
- Chem-Impex. (n.d.). Biphenyl-4-yl-hydrazine hydrochloride.
- PubChem. (n.d.). 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole hydrochloride (1:2).
- European Patent Office. (n.d.). Process for 4-sulfonamidophenyl hydrazines.
- J&K Scientific. (n.d.). Phenylhydrazine Hydrochloride | 59-88-1.
- (2018, December 2). Chromatographic methods of determining hydrazine and its polar derivatives.
- (n.d.). (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride | 17852-67-4.
- Ambeed. (n.d.). 52068-30-1 | (4-(Benzyloxy)phenyl)hydrazine hydrochloride.
- Google Patents. (n.d.). CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride.
- ResearchGate. (n.d.). Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine.
- Cayman Chemical. (n.d.). Polygodial (Tadeonal, CAS Number: 6754-20-7).
- SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS.
- Google Patents. (n.d.). EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Hydralazine Hydrochloride?.
- Taylor & Francis. (n.d.). Hydrazine – Knowledge and References.
Sources
- 1. 4-chlorophenylhydrazine Hydrochloride | Industrial & Pharmaceutical Intermediate [chemicalbull.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride [cymitquimica.com]
- 4. chemiis.com [chemiis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Benzyloxyphenylhydrazine hydrochloride | 52068-30-1 [chemicalbook.com]
- 7. CN103553963B - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
- 9. lookchem.com [lookchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.com [fishersci.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. scitepress.org [scitepress.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. riccachemical.com [riccachemical.com]
